2-(4-(Thiophen-2-yl)phenyl)ethanamine 2-(4-(Thiophen-2-yl)phenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 910400-56-5
VCID: VC3001824
InChI: InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2
SMILES: C1=CSC(=C1)C2=CC=C(C=C2)CCN
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol

2-(4-(Thiophen-2-yl)phenyl)ethanamine

CAS No.: 910400-56-5

Cat. No.: VC3001824

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Thiophen-2-yl)phenyl)ethanamine - 910400-56-5

Specification

CAS No. 910400-56-5
Molecular Formula C12H13NS
Molecular Weight 203.31 g/mol
IUPAC Name 2-(4-thiophen-2-ylphenyl)ethanamine
Standard InChI InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2
Standard InChI Key BRZJABBSTAATJR-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC=C(C=C2)CCN
Canonical SMILES C1=CSC(=C1)C2=CC=C(C=C2)CCN

Introduction

Chemical Structure and Properties

Molecular Structure

2-(4-(Thiophen-2-yl)phenyl)ethanamine consists of a thiophene ring (a five-membered aromatic heterocycle containing a sulfur atom) connected to a phenyl ring at the para position, with an ethanamine chain (-CH2CH2NH2) extending from the phenyl group. This structural arrangement creates a molecule with distinct electronic properties contributed by the thiophene ring, aromaticity from the phenyl group, and chemical reactivity from the primary amine .

The molecular architecture can be visualized as three functional components joined together: the thiophene heterocycle, the phenyl ring linker, and the ethanamine side chain. This arrangement provides multiple sites for potential interactions in biological systems or chemical reactions.

Physical and Chemical Properties

The compound possesses specific physicochemical characteristics that influence its behavior in various environments. Based on structural analysis and chemical databases, the following properties have been established:

Table 1: Physical and Chemical Properties of 2-(4-(Thiophen-2-yl)phenyl)ethanamine

PropertyValue
Molecular FormulaC12H13NS
Molecular Weight203.31 g/mol
AppearanceNot specified in available literature
Melting PointNot specified in available literature
Boiling PointNot specified in available literature
Creation Date (PubChem)2012-11-30
Modification Date (PubChem)2025-02-22

The presence of the amine group confers basic properties to the molecule, while the aromatic components contribute to its potential for π-π interactions and electron delocalization .

Chemical Identifiers and Nomenclature

For precise identification in chemical databases and literature, 2-(4-(Thiophen-2-yl)phenyl)ethanamine is associated with several standardized identifiers:

Table 2: Chemical Identifiers for 2-(4-(Thiophen-2-yl)phenyl)ethanamine

Identifier TypeValue
PubChem CID68024038
IUPAC Name2-(4-thiophen-2-ylphenyl)ethanamine
InChIInChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2
InChIKeyBRZJABBSTAATJR-UHFFFAOYSA-N
SMILESC1=CSC(=C1)C2=CC=C(C=C2)CCN
CAS Registry Number910400-56-5

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and chemical databases:

Table 3: Synonyms of 2-(4-(Thiophen-2-yl)phenyl)ethanamine

Synonym
2-[4-(Thiophen-2-yl)phenyl]ethan-1-amine
2-(4-thiophen-2-ylphenyl)ethanamine
SCHEMBL10066461

These alternative names facilitate cross-referencing across different databases and publications, ensuring comprehensive literature searches .

Synthetic Methodologies

General Synthetic Approaches

While the specific synthetic route for 2-(4-(Thiophen-2-yl)phenyl)ethanamine requires specialized procedures, related thiophene-containing compounds provide insight into potential synthetic strategies. Based on chemical principles and patent literature, several approaches may be viable:

  • Cross-coupling reactions (such as Suzuki or Stille coupling) to establish the thiophene-phenyl bond

  • Functional group transformations to introduce the ethanamine moiety

  • Protection-deprotection sequences to prevent undesired side reactions involving the amine group

The synthesis likely requires careful control of reaction conditions to ensure selectivity and yield optimization .

Patent-Described Methodologies

Patent literature describes synthetic approaches for related thiophene-containing amines. One method involves the following general steps:

  • Addition reaction between activated thiophene derivatives and protected aziridines

  • Subsequent deprotection to reveal the primary amine

This approach offers advantages including milder reaction conditions, reduced environmental impact, and potential scalability for industrial applications .

Table 4: Potential Reaction Conditions for Thiophene-Containing Amine Synthesis

Reaction StageParametersConsiderations
Thiophene ActivationMetal-mediated (Li, Na, Mg, Zn salts)Requires anhydrous conditions
Addition ReactionTemperature range: -60°C to 100°CNon-protic solvent system required
DeprotectionHydrolysis followed by alkalizationpH control critical for yield optimization

These general parameters would require adaptation specifically for 2-(4-(Thiophen-2-yl)phenyl)ethanamine synthesis .

Structural FeaturePotential PropertyPossible Application
Thiophene RingElectronic conductivityOrganic electronics
Conjugated SystemLight absorption/emissionPhotovoltaics/OLEDs
Amine FunctionalitySurface modificationCoatings and interfaces

These applications represent theoretical possibilities based on structural analysis rather than demonstrated properties .

Analytical Characterization

Spectroscopic Properties

While comprehensive spectroscopic data specifically for 2-(4-(Thiophen-2-yl)phenyl)ethanamine is limited in the available literature, predicted spectral characteristics based on structural features include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Aromatic protons from both thiophene and phenyl rings (δ ~6.7-7.5 ppm)

    • Methylene protons adjacent to the amine (δ ~2.9-3.1 ppm)

    • Methylene protons adjacent to the aromatic ring (δ ~2.7-2.9 ppm)

    • Amine protons (δ ~1.2-1.5 ppm, broad)

  • Infrared Spectroscopy (IR):

    • N-H stretching (~3300-3500 cm⁻¹)

    • Aromatic C-H stretching (~3000-3100 cm⁻¹)

    • Aliphatic C-H stretching (~2800-2950 cm⁻¹)

    • C=C aromatic stretching (~1450-1600 cm⁻¹)

These spectroscopic features would be essential for structural confirmation and purity assessment .

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